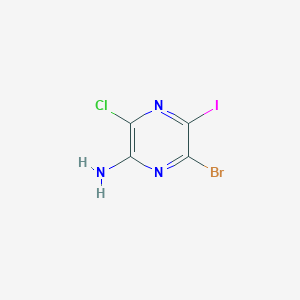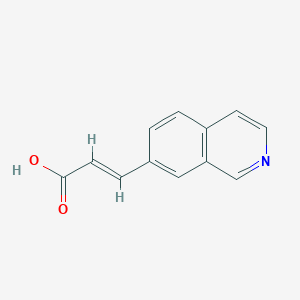
(2E)-3-(Isoquinolin-7-yl)prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(Isoquinolin-7-yl)prop-2-enoic acid is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline is a heterocyclic aromatic organic compound, and its derivatives are known for their wide range of biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(Isoquinolin-7-yl)prop-2-enoic acid can be achieved through several methods. One common approach involves the use of palladium-catalyzed coupling reactions. For example, the coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization can provide isoquinoline derivatives in excellent yields . Another method involves the use of a copper (I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and CH3CN to produce densely functionalized isoquinolines .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves large-scale synthesis using efficient and cost-effective methods. The Pomeranz-Fritsch method, which uses aromatic aldehydes and aminoacetal as initial compounds, is one such method. This reaction proceeds via cyclization under acidic conditions to produce isoquinolines . Additionally, modern methods such as microwave irradiation and green chemistry approaches are being explored to enhance the efficiency and sustainability of the synthesis processes .
化学反应分析
Types of Reactions
(2E)-3-(Isoquinolin-7-yl)prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may use KMnO4 in an acidic medium, while reduction reactions may use LiAlH4 in an anhydrous solvent. Substitution reactions often require the presence of a catalyst, such as palladium or copper, to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can produce a variety of derivatives depending on the substituents introduced.
科学研究应用
作用机制
The mechanism of action of (2E)-3-(Isoquinolin-7-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, isoquinoline derivatives are known to inhibit certain enzymes and receptors, leading to various biological effects. The compound may also interact with DNA and RNA, affecting gene expression and cellular processes .
相似化合物的比较
Similar Compounds
Quinoline: Quinoline is a heterocyclic aromatic organic compound similar to isoquinoline but with the nitrogen atom in a different position.
Indole: Indole is another heterocyclic compound with a structure similar to isoquinoline.
Pyridine: Pyridine is a basic heterocyclic organic compound with a structure similar to isoquinoline.
Uniqueness
(2E)-3-(Isoquinolin-7-yl)prop-2-enoic acid is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This makes it a valuable compound for research and development in various fields, including chemistry, biology, medicine, and industry.
属性
分子式 |
C12H9NO2 |
|---|---|
分子量 |
199.20 g/mol |
IUPAC 名称 |
(E)-3-isoquinolin-7-ylprop-2-enoic acid |
InChI |
InChI=1S/C12H9NO2/c14-12(15)4-2-9-1-3-10-5-6-13-8-11(10)7-9/h1-8H,(H,14,15)/b4-2+ |
InChI 键 |
PZBDFTVHFVEVHK-DUXPYHPUSA-N |
手性 SMILES |
C1=CC(=CC2=C1C=CN=C2)/C=C/C(=O)O |
规范 SMILES |
C1=CC(=CC2=C1C=CN=C2)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-(2H-benzo[3,4-d]1,3-dioxol-5-yl)(3R)-3-aminopropanoate](/img/structure/B13080251.png)
![1-[(1,4-Dioxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13080259.png)




![6-Bromo-9-oxa-1,3-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B13080284.png)


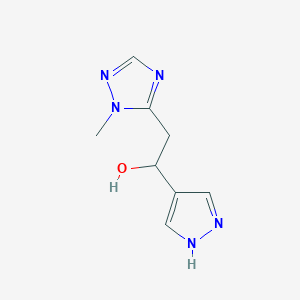
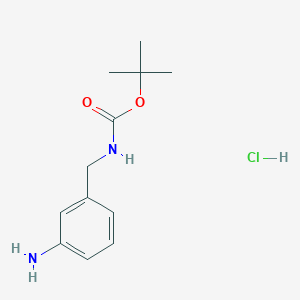
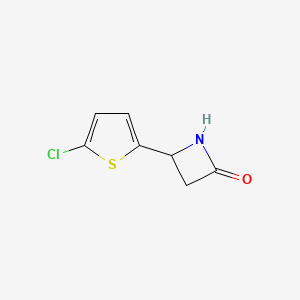
![2-[2-(4-Fluoro-phenyl)-ethylamino]-benzoic acid](/img/structure/B13080308.png)
